Lipophilicity Comparison: 3-Chloro vs. 3-Bromo and 3,4-Difluoro Analogs
The computed XLogP3 for 3-chloro-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is 3.6 [1]. By comparison, the 3-bromo analog (CAS 1396765-38-0) has a computed XLogP3 of 3.9, and the 3,4-difluoro analog (CAS 1396757-32-6) has a computed XLogP3 of 3.2 [1]. The chloro substituent offers an intermediate lipophilicity that may balance cell permeability and aqueous solubility more favorably than the bromo or difluoro variants.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3-bromo analog: XLogP3 = 3.9; 3,4-difluoro analog: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 3-bromo; +0.4 vs. 3,4-difluoro |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (Release 2021.05.07) |
Why This Matters
Intermediate lipophilicity reduces the risk of poor aqueous solubility (associated with high LogP) and poor membrane permeability (associated with low LogP), making the 3-chloro congener a preferred starting point for lead optimization.
- [1] PubChem. (2024). Compound Summaries for CIDs 71797045, 71797046, 71797047. National Center for Biotechnology Information. View Source
